
Dinitrooxylead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitrooxylead (DNOL) is a chemical compound that has been used in scientific research for several decades. DNOL is a potent inhibitor of the enzyme, delta-aminolevulinic acid dehydratase (ALAD), which is involved in the heme biosynthesis pathway. The inhibition of ALAD by DNOL leads to the accumulation of toxic intermediates, resulting in biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Microtubule Depolymerization in Plant Cells
Dinitroanilines, including dinitrooxylead, are known for their action in depolymerizing plant microtubules. This process leads to chromosome doubling in plants, as demonstrated in a study on Rosa species. The study showed that dinitroaniline herbicides like trifluralin, oryzalin, and amiprophosmethyl (APM) were effective in inducing chromosome doubling in Rosa hybrids, with varying effectiveness based on concentration and exposure time (Khosravi et al., 2008).
Inhibition of Microtubulin Synthesis
Dinitroaniline herbicides, a group that includes dinitrooxylead, function by inhibiting cell division through the prevention of microtubulin synthesis. This mechanism is not only significant in plant biology but also has implications in non-target organisms like aquatic species. A study revealed that dinitramine, a dinitroaniline herbicide, caused developmental toxicity in zebrafish embryos, including abnormal cardiac development and suppression of vessel formation (Park et al., 2021).
Targeting Plant and Parasite Tubulin
Dinitroanilines selectively target plant cell α-tubulin, promoting microtubule depolymerization. This selectivity makes them useful as herbicides. Interestingly, dinitroanilines also affect microtubules in eukaryotes that have evolved from photosynthetic ancestors, such as certain parasites. A study combining in silico and assay-based approaches identified dinitroaniline compounds that could inhibit plant tubulin assembly and showed moderate cytotoxic activity towards parasites like Toxoplasma gondii and Plasmodium falciparum (Soleilhac et al., 2018).
Propiedades
Número CAS |
18256-98-9 |
|---|---|
Fórmula molecular |
N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |
Peso molecular |
331 g/mol |
Nombre IUPAC |
dinitrooxylead |
InChI |
InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |
Clave InChI |
RLJMLMKIBZAXJO-UHFFFAOYSA-N |
Impurezas |
Impurities typically present in the reagent grade incl copper, iron and chloride ... |
SMILES |
[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |
Color/Form |
White or colorless translucent crystals Colorless, cubic crystals |
Densidad |
4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |
melting_point |
470 °C |
Otros números CAS |
10099-74-8 |
Descripción física |
Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |
Pictogramas |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |
Sinónimos |
lead (2+) nitrate lead nitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




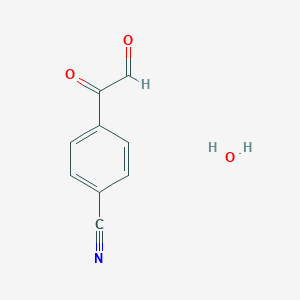
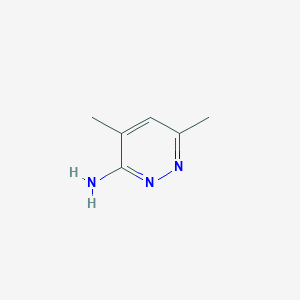
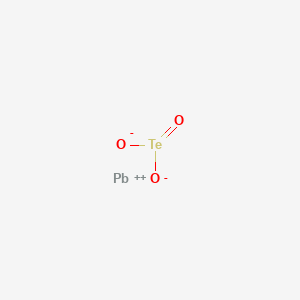
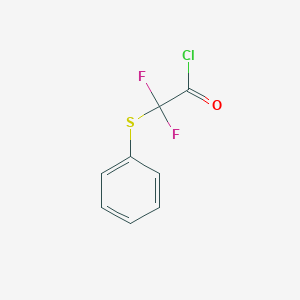

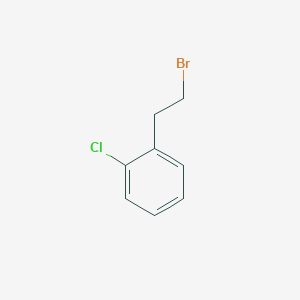
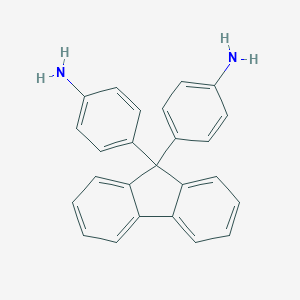

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
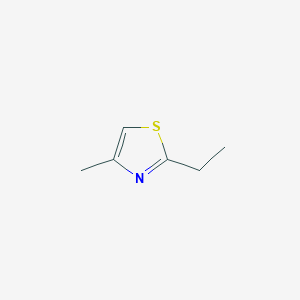

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)